molecular formula C5H6Br2Cl2 B1268128 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane CAS No. 98577-44-7

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

Cat. No. B1268128
CAS RN: 98577-44-7
M. Wt: 296.81 g/mol
InChI Key: RCRVZCIUKQNOIS-UHFFFAOYSA-N
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Description

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane is a halogenated cyclopropane derivative .


Synthesis Analysis

It has been reported to be synthesized from 3-chloro-2-(chloromethyl)-1-propene . It is formed as an intermediate during the synthesis of [1.1.1]propellane by Szeimies method .


Molecular Structure Analysis

The molecular formula of this compound is Br2C3H2(CH2Cl)2 . The molecular weight is 296.82 .


Chemical Reactions Analysis

This compound is used as a starting material in the synthesis of [1.1.1]-propellane .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 48-50 °C (lit.) .

Scientific Research Applications

Synthesis of Propellanes

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane has been utilized in the synthesis of various propellanes, demonstrating its significance in organic chemistry. For instance, it reacts with methyllithium to yield [1.1.1]propellane in a significant yield. This process highlights its role as an intermediate in synthesizing complex organic structures (Belzner et al., 1989). Additionally, it has been used in the preparation of [1.1.1]propellane free of solvent, further indicating its versatility in synthetic organic chemistry (Alber & Szeimies, 1992).

Cyclopropanation Reactions

The compound is a key player in cyclopropanation reactions. It has been used in the synthesis of various cyclopropanes, indicating its utility in generating compounds with significant biological and chemical properties. For example, its reaction with metals like zinc and magnesium has been investigated for synthesizing cyclopropanes, demonstrating its reactivity and potential in creating structurally diverse molecules (Roberts & Dev, 1951).

Ring Closure and Rearrangement Studies

This compound has been instrumental in studying ring closure and rearrangement reactions, providing insights into the mechanisms of such transformations in organic chemistry. These studies are crucial for understanding the behavior of cyclic compounds under various conditions and can lead to the development of novel synthetic methodologies (Wiberg & McClusky, 1987).

Intermediate in Complex Reactions

This compound serves as an intermediate in complex reactions, highlighting its role in the synthesis of more complicated molecular structures. Its ability to undergo various transformations makes it a valuable tool in synthetic chemistry, aiding in the creation of compounds with desired properties and functions (Lynch & Dailey, 2003).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation .

Future Directions

The compound may be used in the synthesis of [1.1.1]-propellane and ((3-ethynylbicyclo[1.1.1]pentan-1-yl)ethynyl)trimethylsilane .

properties

IUPAC Name

1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2Cl2/c6-5(7)1-4(5,2-8)3-9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRVZCIUKQNOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336506
Record name 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98577-44-7
Record name 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in chemical synthesis?

A1: this compound serves as a crucial starting material for synthesizing [1.1.1]propellane [, , ]. This highly strained and reactive molecule has garnered significant interest in organic chemistry due to its unique structure and potential applications.

Q2: What are the different synthetic routes for preparing [1.1.1]propellane from this compound?

A2: Two primary methods utilize this compound as a precursor for [1.1.1]propellane synthesis:

  • Reaction with Methyllithium: Reacting this compound with methyllithium in diethyl ether yields a solution of [1.1.1]propellane with a yield of approximately 70% [].
  • Reaction with Lithium Powder: A solvent-free approach involves reacting this compound with lithium powder in a triglyme/n-decane mixture at 73°C, also producing [1.1.1]propellane [].

Q3: Are there alternative synthetic pathways for [1.1.1]propellane that do not involve this compound?

A3: Yes, research indicates that [1.1.1]propellane can also be synthesized in a solvent-free manner using 1,3-diiodobicyclo[1.1.1]pentane as the starting material. Reacting this compound with sodium cyanide in dimethyl sulfoxide (DMSO) results in high-purity [1.1.1]propellane with an overall yield exceeding 50% relative to the initial this compound precursor [].

Q4: What are the advantages of using this compound as a starting material for [1.1.1]propellane synthesis?

A4: While the provided research doesn't explicitly compare the efficiency of different synthetic routes, the utilization of this compound offers several potential benefits:

  • Established Precursor: This compound has been successfully employed in multiple synthetic strategies, demonstrating its viability as a starting material [, ].
  • Versatile Reaction Conditions: The reactions can be conducted in the presence of solvents like diethyl ether or through solvent-free methods, providing flexibility in experimental design [].

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